N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE
Description
N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-fluorobenzamide is a synthetic small molecule characterized by three key structural motifs:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance blood-brain barrier penetration and metabolic stability .
- 4-Fluorobenzamide substituent: The fluorine atom at the para position of the benzamide group improves electronegativity and metabolic resistance compared to non-fluorinated analogs .
This compound is part of a broader class of adamantane derivatives investigated for therapeutic applications, including central nervous system (CNS) disorders and enzyme modulation. Its synthesis involves coupling an adamantane-bearing ketone intermediate with a fluorinated benzamide precursor under palladium-catalyzed conditions, as inferred from analogous protocols in patent literature .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRBZKYVVSJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography and crystallization, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that compounds similar to N-[1-(adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-fluorobenzamide exhibit significant antibacterial properties. In a study focusing on adamantane derivatives, it was found that these compounds showed strong inhibitory activity against Gram-positive bacteria and limited activity against Gram-negative bacteria. The structural activity relationship indicated that the efficacy of these compounds is influenced by the nature of substituents on the aryl moiety, leading to the development of compounds with broad-spectrum antibacterial activity .
Anti-HIV Properties
The compound is also being investigated for its potential anti-HIV effects. The adamantane structure is known for its ability to interfere with viral replication processes. Preliminary studies suggest that derivatives of adamantane can inhibit HIV protease, making them candidates for further development as antiviral agents .
Central Nervous System Effects
Due to its pyrrolidine component, this compound may have implications in neuropharmacology. Pyrrolidine derivatives have been associated with various neuroactive properties, including potential anxiolytic and antidepressant effects. Research into this area is ongoing, with the aim of elucidating the compound's influence on neurotransmitter systems .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the adamantane and pyrrolidine moieties affect biological activity. Variations in substituents have been shown to modulate potency and selectivity against specific bacterial strains or viral targets. This information is vital for guiding the design of new derivatives with enhanced pharmacological profiles .
Toxicological Evaluations
As with any potential therapeutic agent, toxicological assessments are essential. Initial evaluations indicate that compounds within this class exhibit acceptable safety profiles in vitro; however, comprehensive in vivo studies are required to fully understand their toxicity and side effects before clinical applications can be considered .
Polymer Chemistry
The unique structural features of this compound allow it to be explored as a functional monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated broad-spectrum efficacy against Gram-positive bacteria with structure-dependent activity. |
| Study B | Anti-HIV Activity | Showed potential inhibition of HIV protease; further research needed for therapeutic viability. |
| Study C | Neuropharmacology | Investigated anxiolytic effects; ongoing studies to determine neurotransmitter interactions. |
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of cellular processes.
Comparison with Similar Compounds
4-Chlorobenzamide Analog (CAS 681852-25-5)
- Structural Difference : Chlorine replaces fluorine at the benzamide para position.
- Key Findings :
- The 4-chloro analog exhibits a higher molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) and slightly increased lipophilicity (logP ~3.8 vs. ~3.5 for the fluoro compound) .
- In vitro studies suggest reduced metabolic stability compared to the fluoro derivative due to weaker C-Cl bond resistance to oxidative cleavage .
4-Methylbenzamide Analog (CAS 1008424-30-3)
- Structural Difference : Methyl group replaces fluorine.
- Key Findings :
Adamantane Derivatives with Varied Heterocycles
N-[(Adamantan-1-yl)Methyl]-4-Phenylpiperazine-1-Carboxamide (CAS 1217118-91-6)
- Structural Difference : Piperazine replaces pyrrolidinyl, and a carboxamide linker is present.
- Key Findings: The piperazine moiety enhances basicity (pKa ~8.5 vs. Demonstrated 10-fold higher affinity for σ-1 receptors in rodent models compared to pyrrolidinyl analogs .
Non-Adamantane Benzamide/Pyrrolidinyl Compounds
1-Phenyl-2-(1-Pyrrolidinyl)-1-Propanone
- Structural Difference : Lacks adamantane and benzamide groups.
- Key Findings: Reduced molecular complexity correlates with shorter plasma half-life (<1 hour vs. ~4 hours for the adamantane-fluorobenzamide compound) in pharmacokinetic studies . Limited CNS penetration due to lower lipophilicity (logP ~2.1) .
N-(2-(2-((3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl)Methylene)Hydrazinyl)-2-Oxoethyl)-4-Propoxybenzamide
- Structural Difference : Pyrazole-hydrazine core replaces adamantane-pyrrolidinyl.
Data Table: Key Properties of Selected Compounds
*Estimated via analogous structures in .
Research Findings and Implications
- Fluorine vs. Chlorine : The C-F bond in the target compound confers superior oxidative stability, making it more suitable for chronic dosing regimens .
- Adamantane Contribution: Adamantane-containing derivatives consistently show enhanced CNS penetration and σ-1 receptor binding compared to non-adamantane analogs .
- Pyrrolidinyl vs. Piperazine : While piperazine analogs exhibit higher receptor affinity, their increased basicity may lead to off-target interactions (e.g., hERG channel inhibition) .
These insights underscore the target compound’s balanced profile of metabolic stability, target selectivity, and bioavailability, positioning it as a promising candidate for further preclinical development.
Biological Activity
N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antibacterial, antifungal, and anti-proliferative effects, as well as its structural characteristics and mechanisms of action.
Structural Characteristics
The compound features a unique adamantane moiety, which is known for enhancing the pharmacological properties of various drugs. The structure can be represented as follows:
This molecular formula indicates the presence of an adamantane core, a pyrrolidine ring, and a fluorobenzamide side chain. The adamantane structure is notable for its rigid and three-dimensional shape, which often contributes to the biological activity of derivatives.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of adamantane derivatives with appropriate carbonyl compounds and amines. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity of the synthesized compound .
Antibacterial Activity
Research has demonstrated that adamantane derivatives exhibit significant antibacterial properties. For instance, compounds related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that certain derivatives possess broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 16 |
| 5b | Escherichia coli | 32 |
| 5c | Pseudomonas aeruginosa | 64 |
Antifungal Activity
The compound also exhibits antifungal properties, particularly against pathogens such as Candida albicans. Studies have shown that modifications in the chemical structure can enhance antifungal efficacy, making these derivatives promising candidates for treating fungal infections .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 5q | Candida albicans | 8 |
| 5m | Aspergillus oryzae | 16 |
Anti-proliferative Activity
In cancer research, adamantane-based compounds have been evaluated for their anti-proliferative effects on various tumor cell lines. The compound this compound has shown promising results in inhibiting cell growth in human cancer cell lines, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets. Molecular docking studies suggest that this compound can bind effectively to enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. Additionally, its anti-proliferative effects may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-fluorobenzamide, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with adamantane derivatives and pyrrolidine precursors. A thermal approach using DMSO as a solvent and (NH₄)₂S₂O₈ as an oxidant at 50°C for 24 hours has been effective for similar adamantane-containing carboxamides . Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents, and product purity is confirmed using ¹H/¹³C NMR spectroscopy (e.g., δ 4.15 ppm for methylene protons adjacent to the carbonyl group) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H NMR : Look for adamantane protons (δ 1.5–2.2 ppm, multiplet) and pyrrolidine N–CH₂ groups (δ 3.3–3.5 ppm).
- ¹³C NMR : Confirm the carbonyl (C=O) signals at ~170–175 ppm .
- Mass spectrometry (MS) : The molecular ion peak (m/z ~412–413) should align with the calculated molecular weight (C₂₂H₂₄FN₃O₂, ~412.57 g/mol) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). Stability studies should include:
- Thermal stability : Heat at 25–50°C for 48 hours, monitoring degradation via HPLC .
- Photostability : Expose to UV light (254 nm) and analyze by TLC .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Screen for activity against enzymes (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Use:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., adamantane vs. pyrrolidine protons) .
- X-ray crystallography : Confirm stereochemistry if crystals are obtainable .
- High-resolution MS (HRMS) : Validate molecular formulae for ambiguous peaks .
Q. What strategies optimize the compound’s selectivity for specific biological targets, such as GPCRs or ion channels?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., adamantane’s lipophilicity enhancing membrane penetration) .
- SAR studies : Synthesize analogs with modified fluorobenzamide or pyrrolidine groups to assess binding affinity changes .
Q. How can researchers address contradictory in vitro vs. in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Conduct:
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify degradation pathways .
- Pharmacokinetic studies : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel chemical transformations?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
